Ethyl hexahydrocyclopenta[c]pyrrole-5-carboxylate hydrochloride
Description
Bicyclic Heterocyclic Architecture: Cyclopentane-Pyrrole Fusion Analysis
The compound’s core consists of a cyclopentane ring fused to a pyrrolidine system, forming a bicyclo[3.3.0]octane framework. The pyrrole nitrogen occupies position 1 of the bicyclic system, while the ester group at position 5 introduces a reactive carbonyl site. Key bond lengths and angles derived from X-ray diffraction (Table 1) reveal strain in the fused rings, with C–C bonds in the cyclopentane moiety averaging $$ 1.54 \, \text{Å} $$ and C–N bonds in the pyrrolidine ring measuring $$ 1.47 \, \text{Å} $$.
Table 1: Selected Bond Parameters from X-ray Crystallography
| Bond Type | Length (Å) | Angle (°) | Source |
|---|---|---|---|
| C3a–C6a | 1.52 | 95.2 | |
| N1–C2 | 1.47 | 108.7 | |
| C5–O (ester) | 1.21 | 122.4 |
The fused ring system imposes conformational rigidity, as evidenced by restricted rotation about the N1–C2 and C3a–C6a bonds. This rigidity enhances stability in synthetic intermediates and influences reactivity at the ester carbonyl.
Stereochemical Configuration and Chiral Center Assignments
The molecule contains two chiral centers at positions 3a and 6a, adopting a cis-configuration confirmed by nuclear Overhauser effect (NOE) correlations and single-crystal X-ray analysis. In the solid state, the hydrochloride salt crystallizes in the orthorhombic space group $$ P2_1/n $$, with unit cell parameters $$ a = 6.772 \, \text{Å}, b = 14.628 \, \text{Å}, c = 12.187 \, \text{Å} $$, and $$ \beta = 94.20^\circ $$. The absolute configuration is assigned as (3aR,6aR) based on anomalous dispersion effects in crystallographic data.
Stereochemical Features :
- Torsional Angles : The C3a–N1–C2–C5 torsion angle measures $$ -12.3^\circ $$, indicating a puckered pyrrolidine ring.
- Hydrogen Bonding : The protonated amine forms a chloride-bridged dimer in the crystal lattice, with N–H···Cl distances of $$ 2.12 \, \text{Å} $$.
X-ray Crystallographic Studies of Solid-State Conformations
X-ray analysis reveals a boat-like conformation for the pyrrolidine ring, with the cyclopentane ring adopting an envelope conformation (Figure 1). The ester group lies in a pseudo-equatorial position, minimizing steric interactions with the bicyclic framework. Key crystallographic data include:
- Density : $$ 1.28 \, \text{g/cm}^3 $$
- R-factor : $$ 0.0615 $$ for 1,531 reflections
- Thermal Parameters : Isotropic displacement parameters $$ < 0.05 \, \text{Å}^2 $$ for non-hydrogen atoms.
The solid-state structure contrasts with solution-phase NMR data, where dynamic averaging of ring puckering is observed at room temperature. Low-temperature NMR studies at $$ 214 \, \text{K} $$ in CDCl$$_3$$ freeze the conformation, yielding spectra consistent with the X-ray geometry.
Comparative Analysis with Related Cyclopenta[c]pyrrole Derivatives
Ethyl hexahydrocyclopenta[c]pyrrole-5-carboxylate hydrochloride differs from analogs in substituent electronic effects and ring strain (Table 2). For example:
Table 2: Structural Comparison with Derivatives
- Electronic Effects : The hydrochloride salt’s protonated amine increases solubility in polar solvents compared to neutral analogs.
- Ring Strain : Substituents at position 5 alter puckering angles; the ketone in tert-butyl derivatives increases strain by $$ 2.3 \, \text{kcal/mol} $$ relative to the ester.
- Synthetic Utility : The ethyl ester serves as a precursor for amide coupling, while the free acid (CAS 1419101-18-0) is used in peptide synthesis.
Properties
IUPAC Name |
ethyl 1,2,3,3a,4,5,6,6a-octahydrocyclopenta[c]pyrrole-5-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO2.ClH/c1-2-13-10(12)7-3-8-5-11-6-9(8)4-7;/h7-9,11H,2-6H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOFBYUYFCIVCEU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CC2CNCC2C1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl octahydrocyclopenta[c]pyrrole-5-carboxylate hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of ethyl 2-oxo-2-(pyrrolidin-1-yl)acetate with a suitable cyclizing agent. The reaction is carried out in the presence of a strong acid, such as hydrochloric acid, to facilitate the formation of the hydrochloride salt.
Industrial Production Methods
Industrial production of ethyl octahydrocyclopenta[c]pyrrole-5-carboxylate hydrochloride often involves large-scale batch reactions. The process includes the use of high-purity starting materials and stringent control of reaction conditions to ensure high yield and purity of the final product. The compound is typically purified through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Hydrolysis of the Ester Group
The ethyl ester moiety undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives.
-
Reagents/Conditions :
-
Products :
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| LiOH·HO | THF/HO, 25°C | Carboxylic acid | 85–90% | |
| HCl (4 M) | Dioxane, 3h | Hydrochloride salt of carboxylic acid | 99% |
Reduction Reactions
The ester group can be reduced to a primary alcohol using strong reducing agents.
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Reagents/Conditions :
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Lithium aluminum hydride (LiAlH) in anhydrous ether.
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Products :
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Hexahydrocyclopenta[c]pyrrol-5-yl methanol.
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| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| LiAlH | Anhydrous ether, reflux | Primary alcohol | 75–80% |
Nucleophilic Substitution at the Amine Group
The secondary amine (after deprotection) participates in nucleophilic substitution reactions.
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Deprotection :
-
Substitution :
| Step | Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Deprotection | HCl in dioxane, 3h | Free amine hydrochloride | 95% | |
| Substitution | Methyl chloropyrimidine, DIPEA | Pyrimidine-coupled derivative | 85% |
Pd-Catalyzed Coupling Reactions
The amine group facilitates palladium-catalyzed cross-coupling reactions.
| Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|
| Pd(OAc), Xantphos, NaOtBu, 100°C | Aryl-pyrrolidine conjugate | 92% |
Oxidation Reactions
The pyrrolidine ring undergoes oxidation to form lactams or ketones.
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Reagents/Conditions :
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KMnO in acidic medium.
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CrO under controlled conditions.
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Products :
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Cyclopenta[c]pyrrolidinone derivatives.
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| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| KMnO | HSO, 60°C | Lactam derivative | 60–65% |
Comparative Reactivity Table
| Reaction Type | Key Reagents | Major Product | Yield Range | Selectivity |
|---|---|---|---|---|
| Ester hydrolysis | LiOH, HCl | Carboxylic acid/salt | 85–99% | High |
| Amine substitution | Methyl chloropyrimidine | Pyrimidine conjugate | 85% | Moderate |
| Pd-catalyzed coupling | Pd(OAc), Xantphos | Aryl-pyrrolidine derivative | 92% | High |
| Reduction | LiAlH | Primary alcohol | 75–80% | High |
Mechanistic Insights
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Ester Hydrolysis : Proceeds via nucleophilic attack by hydroxide ion (basic) or acid-catalyzed acyl-oxygen cleavage .
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Pd-Catalyzed Coupling : Involves oxidative addition of aryl halides to Pd(0), followed by transmetalation and reductive elimination .
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Amine Deprotection : Acidic cleavage of the Boc group generates a reactive ammonium intermediate, facilitating subsequent substitutions .
Scientific Research Applications
Inhibition of SHP2 Activity
Recent studies have identified ethyl hexahydrocyclopenta[c]pyrrole-5-carboxylate and its derivatives as potential inhibitors of SHP2 (Src homology region 2 domain-containing phosphatase-2), which is implicated in several cancers. The compound has been shown to modulate SHP2 activity, providing a therapeutic avenue for treating SHP2-mediated disorders such as various malignancies. The patent WO2019051469A1 describes the synthesis and application of these compounds in creating pharmaceutical compositions aimed at inhibiting SHP2 activity, highlighting their potential in cancer therapy .
Retinol-Binding Protein 4 (RBP4) Antagonism
Another significant application is the development of RBP4 antagonists using the octahydrocyclopenta[c]pyrrole scaffold. These antagonists impede the ocular uptake of retinol, which is crucial for vision. Studies have demonstrated that certain analogues of ethyl hexahydrocyclopenta[c]pyrrole-5-carboxylate exhibit strong binding to RBP4 and effectively reduce serum RBP4 levels, suggesting their potential use in treating age-related macular degeneration (AMD) and other retinal diseases .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of ethyl octahydrocyclopenta[c]pyrrole-5-carboxylate hydrochloride involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. The pathways involved may include binding to active sites or allosteric sites on proteins, leading to changes in their activity.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The compound belongs to a class of bicyclic [3.3.0]-octahydrocyclopenta[c]pyrrole derivatives, which are frequently modified to develop antagonists of Retinol Binding Protein 4 (RBP4) for therapeutic applications . Below is a detailed comparison with structurally related analogs:
Table 1: Key Structural and Functional Differences
Biological Activity
Ethyl hexahydrocyclopenta[c]pyrrole-5-carboxylate hydrochloride is a compound with significant biological activity, primarily studied for its potential as a pharmacological agent. This article delves into its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by its bicyclic structure, which is common among pyrrole derivatives. The compound exhibits unique physicochemical properties that contribute to its biological activity.
- Retinol Binding Protein 4 (RBP4) Antagonism :
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Antiviral Activity :
- Research indicates that derivatives of this compound exhibit antiviral properties, particularly against enteroviruses. For instance, structure-based lead optimization studies revealed that related compounds could inhibit enterovirus D68 protease with low IC50 values, indicating strong antiviral efficacy .
- Cytotoxic Effects :
Case Study 1: RBP4 Antagonism
A study focused on the pharmacokinetic and pharmacodynamic properties of this compound showed that it can lower serum RBP4 levels by over 85% in rodent models. This finding supports its potential therapeutic application in metabolic syndrome management .
Case Study 2: Antiviral Efficacy
In another study, derivatives of the compound were tested against enterovirus D68. The results indicated that certain modifications to the structure enhanced antiviral potency, with one derivative achieving an EC50 value as low as 0.19 μM . This highlights the importance of structural optimization in drug design.
Comparative Analysis of Biological Activity
| Compound | Target | IC50/EC50 (μM) | Effectiveness |
|---|---|---|---|
| This compound | RBP4 | Not specified | Significant reduction in RBP4 levels |
| Related derivative | Enterovirus D68 Protease | 0.18/0.45 | High antiviral potency |
| Fused pyrrole derivative | Cancer cell lines | Various | Induces apoptosis |
Q & A
Q. What are the validated synthetic routes for Ethyl hexahydrocyclopenta[c]pyrrole-5-carboxylate hydrochloride, and how do reaction conditions impact yield?
Methodological Answer: The compound is synthesized via nucleophilic substitution or coupling reactions. For example, microwave-assisted coupling of a pyrrole precursor (e.g., hexahydrocyclopenta[c]pyrrole) with ethyl chloroformate in the presence of a base like i-Pr2NEt in DMF at 70°C for 90 minutes achieves moderate yields (40–60%) . Solvent choice (DMF vs. THF) and reaction time significantly influence purity. Post-synthesis, column chromatography (silica gel, ethyl acetate/hexane) is recommended for purification.
Q. How can researchers confirm the structural identity of this compound using spectroscopic and crystallographic methods?
Methodological Answer:
- NMR : <sup>1</sup>H and <sup>13</sup>C NMR should resolve the ethyl ester (δ ~1.3 ppm for CH3, δ ~4.2 ppm for OCH2) and bicyclic proton environments (δ 2.5–3.5 ppm for pyrrolidine protons) .
- X-ray Diffraction : Single-crystal analysis (e.g., using SHELXL ) confirms stereochemistry. For example, a related methyl analog (CAS 1372548-30-5) showed a chair conformation in the cyclopentane ring with R-factor = 0.054 .
Q. What are the key stability considerations for handling and storing this hydrochloride salt?
Methodological Answer: The compound is hygroscopic and requires storage at 2–8°C in airtight containers under inert gas (e.g., argon). Stability studies indicate decomposition >100°C, with hydrolysis of the ester moiety in aqueous acidic/basic conditions. Use anhydrous solvents (e.g., DMF, THF) during synthesis to minimize degradation .
Advanced Research Questions
Q. How can researchers resolve discrepancies in crystallographic data for bicyclic pyrrole derivatives?
Methodological Answer: Crystallographic disorder in bicyclic systems can arise from flexible cyclopentane rings. Strategies include:
Q. What computational methods are effective for predicting the pharmacokinetic properties of this compound?
Methodological Answer:
- Molecular Dynamics (MD) : Simulate solubility and membrane permeability using force fields (e.g., AMBER).
- Docking Studies : Assess binding to biological targets (e.g., retinol-binding proteins) using AutoDock Vina. For analogs, logP values ~2.5 suggest moderate blood-brain barrier penetration .
- ADMET Prediction : Tools like SwissADME estimate moderate hepatic metabolism (CYP3A4/2D6 substrates) and low toxicity (LD50 >500 mg/kg in rodents).
Q. How do substituents on the pyrrole ring influence bioactivity in related compounds?
Methodological Answer: Substituent effects can be quantified via SAR studies:
- Electron-withdrawing groups (e.g., trifluoromethyl) enhance binding to retinol-binding protein 4 (Kd = 12 nM vs. 45 nM for unsubstituted analogs) .
- Bulkier groups (e.g., tert-butyl) reduce aqueous solubility but improve metabolic stability .
Key Research Challenges
- Stereochemical Purity : Racemization during esterification requires chiral HPLC (e.g., Chiralpak IA column) for enantiomeric excess validation.
- Scale-up Limitations : Microwave methods are less feasible for >10 g batches; alternative flow chemistry approaches are under investigation.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
